4-(Mercaptomethyl)thiazole-2-thiol
Description
Contextualization of 4-(Mercaptomethyl)thiazole-2-thiol as a Thiazole-2-thiol Derivative in Academic Research
Thiazole-2-thiol derivatives are a well-established class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen, with a thiol group at the 2-position. These compounds are known to exist in a tautomeric equilibrium with their corresponding thiazoline-2-thione form. The reactivity and biological activity of these derivatives are often dictated by the substituents on the thiazole (B1198619) ring.
In the case of this compound, the presence of a mercaptomethyl group at the 4-position introduces an additional nucleophilic center, making it a bifunctional molecule. This structural feature suggests its potential as a building block in the synthesis of more complex heterocyclic systems or as a ligand for metal complexes. Research on related structures, such as benzothiazole-2-thiol derivatives, has highlighted their broad spectrum of biological activities, including anticancer properties. researchgate.net The synthesis of such derivatives often involves the incorporation of various heterocyclic rings to enhance their therapeutic potential. researchgate.net
The general synthesis of thiazole derivatives can be achieved through various methods, with the Hantzsch thiazole synthesis being a cornerstone reaction. nih.gov This method typically involves the condensation of an α-haloketone with a thioamide. nih.gov For thiazole-2-thiol derivatives specifically, variations of this synthesis or other cyclization strategies are employed.
Overview of Thiazole and Thiazoline (B8809763) Scaffolds in Chemical Biology and Synthesis
Thiazole and its partially saturated counterpart, thiazoline, are privileged scaffolds in medicinal chemistry and chemical biology. synzeal.comnih.gov These five-membered heterocyclic rings are integral components of numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities. synzeal.compharmaffiliates.com The thiazole ring is a key structural motif in compounds with antimicrobial, anti-inflammatory, anticancer, and antiviral properties. chemicalbook.comsigmaaldrich.com
The significance of the thiazole scaffold is underscored by its presence in more than 18 FDA-approved drugs. synzeal.com Thiazoline derivatives are also of great interest, serving as crucial intermediates in the synthesis of complex molecules and as ligands in asymmetric catalysis. nih.gov The biological relevance of these scaffolds has spurred extensive research into the development of novel synthetic methodologies to access a diverse range of derivatives. nih.govscbt.com These methods often focus on mild reaction conditions and efficient, high-yield protocols. nih.govscbt.com
The versatility of the thiazole and thiazoline frameworks allows for extensive functionalization, enabling the fine-tuning of their physicochemical and biological properties. This adaptability has made them attractive targets for drug discovery programs and the development of new chemical probes to investigate biological processes. nih.govnih.gov
Interactive Data Tables
To illustrate the general properties and synthetic precursors for compounds in this class, the following data tables are provided.
Table 1: General Properties of Thiazole-2-thiol and Related Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | General Description |
| Thiazole-2-thiol | C₃H₃NS₂ | 117.19 | The parent compound of the thiazole-2-thiol class. |
| 4,5-dimethyl-1,3-thiazole-2-thiol | C₅H₇NS₂ | --- | A substituted thiazole-2-thiol derivative. sigmaaldrich.com |
| 2-Mercaptobenzothiazole (B37678) | C₇H₅NS₂ | --- | A related benzofused thiazole-2-thiol with various biological activities. researchgate.netchemmethod.com |
| 1,3-Dichloroacetone (B141476) | C₃H₄Cl₂O | --- | A common α-haloketone precursor in Hantzsch thiazole synthesis. nih.gov |
| Ammonium (B1175870) dithiocarbamate (B8719985) | CH₅N₃S₂ | --- | A potential thioamide equivalent for the synthesis of 2-mercaptothiazoles. acs.org |
Table 2: Key Reagents in Thiazole Synthesis
| Reagent Name | Role in Synthesis | Reference |
| α-Haloketones | Electrophilic component providing the C4 and C5 atoms of the thiazole ring. | nih.gov |
| Thioamides | Nucleophilic component providing the S, N, and C2 atoms of the thiazole ring. | nih.gov |
| Lawesson's Reagent | Thionating agent for converting carbonyls to thiocarbonyls. | synzeal.com |
| Phosphorus Pentasulfide | Used in the synthesis of thioamides from amides. | orgsyn.org |
| Triethylamine | Base used to facilitate condensation and cyclization reactions. | nih.govmdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5NS3 |
|---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
4-(sulfanylmethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H5NS3/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
InChI Key |
FSJLWJPKMPIPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)CS |
Origin of Product |
United States |
Synthetic Methodologies for 4 Mercaptomethyl Thiazole 2 Thiol and Its Functionalized Derivatives
Direct Synthesis Strategies for the 4-(Mercaptomethyl)thiazole-2-thiol Core Structure
The primary route to the this compound core structure is through the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone with a thioamide-containing compound. A key precursor, 4-(chloromethyl)thiazole, can be synthesized and subsequently converted to the target compound.
A plausible and efficient approach involves the reaction of 1,3-dichloroacetone (B141476) with a dithiocarbamate (B8719985) salt, such as ammonium (B1175870) dithiocarbamate. This reaction directly furnishes the 4-(chloromethyl)thiazole-2-thiol (B13947869) ring system. The highly reactive chloromethyl group can then be converted to the mercaptomethyl group through nucleophilic substitution with a thiol-containing reagent. For instance, reaction with sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis can yield the desired product.
An alternative strategy involves the initial synthesis of 4-(hydroxymethyl)thiazole-2-thiol, which can be achieved by reacting 1,3-dihydroxyacetone (B48652) with a dithiocarbamate. The resulting hydroxyl group can then be converted to a good leaving group, such as a tosylate or a halide, followed by substitution with a thiol nucleophile to introduce the mercaptomethyl functionality.
Advanced Approaches to Functionalization and Derivatization of the Thiazole Ring
The this compound core offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. These modifications can be targeted at the thiazole-2-thiol moiety, the 4-mercaptomethyl position, or through the construction of larger conjugate molecules.
Modifying the Thiazole-2-thiol Moiety
The thiazole-2-thiol moiety exists in tautomeric equilibrium with its thione form, 2-thioxo-2,3-dihydrothiazole. This duality allows for reactions at both the sulfur and nitrogen atoms.
S-Alkylation and S-Acylation: The exocyclic sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various alkyl halides, epoxides, and other electrophiles. This reaction is typically carried out in the presence of a base to deprotonate the thiol. Similarly, S-acylation can be achieved using acyl chlorides or anhydrides.
N-Alkylation and N-Acylation: The nitrogen atom of the thiazole ring can also be functionalized. N-alkylation typically requires stronger alkylating agents and conditions compared to S-alkylation. N-acylation can be performed using standard acylating agents. The regioselectivity between N- and S-alkylation can often be controlled by the choice of solvent, base, and electrophile.
Introduction and Transformation of Substituents at the 4-Mercaptomethyl Position
The thiol group at the 4-mercaptomethyl position is another key site for functionalization.
S-Alkylation and S-Acylation: Similar to the thiazole-2-thiol, the mercaptomethyl group can be alkylated and acylated to introduce a wide variety of functional groups. This allows for the attachment of reporter molecules, solubility-enhancing groups, or pharmacophores.
Disulfide Bond Formation: The thiol group can undergo oxidation to form a disulfide bond. This can be an intramolecular cyclization if another thiol is present in the molecule or an intermolecular reaction to form dimers or conjugates with other thiol-containing molecules like peptides or proteins. organic-chemistry.orgtaylorandfrancis.com
Construction of Conjugates and Hybrid Molecules Incorporating the this compound Unit
The reactivity of the functional groups on the this compound core makes it an excellent scaffold for the construction of hybrid molecules and bioconjugates.
One notable application is in the synthesis of peptide and protein conjugates. A solid-phase synthesis approach has been described where a resin-bound peptide with a free N-terminus is reacted with Fmoc-isothiocyanate, followed by deprotection and reaction with 1,3-dichloroacetone to form a resin-bound 4-(chloromethyl)thiazol-2-yl peptide. nih.gov The chloromethyl group can then undergo intramolecular nucleophilic substitution with a cysteine residue within the peptide sequence to form a macrocyclic thioether-bridged peptide. nih.gov This strategy highlights the utility of the 4-(halomethyl)thiazole moiety as a key building block for creating structurally constrained peptides with potential therapeutic applications.
Furthermore, the thiol groups can be used for conjugation to biomolecules through maleimide (B117702) chemistry or by forming disulfide bonds with cysteine residues in proteins. nih.gov
Chemo- and Regioselective Synthetic Pathways for this compound Analogues
The Hantzsch thiazole synthesis, while versatile, can sometimes lead to mixtures of regioisomers when using unsymmetrical thioamides or α-haloketones. Controlling the regioselectivity to favor the desired 2,4-disubstitution pattern is crucial.
The reaction of an α-haloketone with a thioamide generally proceeds via initial S-alkylation to form an isothiourea intermediate, followed by cyclization and dehydration. The regioselectivity is often governed by the relative electrophilicity of the carbonyl carbon and the carbon bearing the halogen. In the case of 1,3-dihaloacetones, the reaction with dithiocarbamates is expected to proceed with high regioselectivity to yield the 4-(halomethyl)thiazole-2-thiol due to the symmetrical nature of the starting diketone equivalent.
Acidic conditions have been shown to influence the regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles. nih.gov Careful control of reaction conditions such as pH, temperature, and solvent is therefore essential to achieve the desired regiochemical outcome.
Methodologies for the Structural Elucidation of Synthesized this compound Derivatives
The structural characterization of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is invaluable for confirming the presence of key structural features. The proton on the C5 of the thiazole ring typically appears as a singlet in the aromatic region. The methylene (B1212753) protons of the 4-mercaptomethyl group will appear as a singlet, with its chemical shift influenced by the substituent on the sulfur atom. The protons of any alkyl or aryl groups introduced during functionalization will also have characteristic chemical shifts and coupling patterns.
¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the C2, C4, and C5 carbons of the thiazole ring are characteristic. The C2 carbon, being adjacent to two heteroatoms and part of a thione/thiol group, will have a distinct downfield shift. The chemical shift of the methylene carbon in the 4-mercaptomethyl group will also be informative.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. The molecular ion peak (M+) confirms the molecular formula. The fragmentation of thiazole derivatives often involves cleavage of the bonds adjacent to the ring and loss of small molecules, providing clues about the substituents and their positions. dergipark.org.tr
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This technique is particularly useful for confirming the regiochemistry of substitution on the thiazole ring and for studying intermolecular interactions in the solid state. researchgate.net
Below is a table summarizing the expected spectroscopic data for the core structure and its functionalized derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| This compound | Thiazole H-5 (singlet, ~7.0-7.5), CH₂ (singlet, ~3.5-4.0), SH (broad singlet, variable) | Thiazole C2, C4, C5, CH₂ | M+ corresponding to C₄H₅N₂S₃ |
| S-Alkyl derivative (Thiazole-2-thiol) | Thiazole H-5, CH₂, Alkyl protons | Thiazole C2, C4, C5, CH₂, Alkyl carbons | M+ corresponding to the alkylated product |
| S-Alkyl derivative (4-Mercaptomethyl) | Thiazole H-5, CH₂, Alkyl protons | Thiazole C2, C4, C5, CH₂, Alkyl carbons | M+ corresponding to the alkylated product |
Chemical Reactivity, Reaction Mechanisms, and Tautomeric Behavior of 4 Mercaptomethyl Thiazole 2 Thiol
Thione-Thiol Tautomerism and its Influence on Reactivity
The 2-mercaptothiazole (B1225461) moiety of the molecule exists in a tautomeric equilibrium between the thiol form and the thione form. In the solid state and under certain solution conditions, the thione tautomer (thiazoline-2-thione) is often the predominant species. This equilibrium is a critical factor influencing the compound's chemical behavior, as the two forms exhibit different reactivity patterns.
The thiol form contains a nucleophilic sulfur atom, making it susceptible to alkylation and acylation reactions. Conversely, the thione form possesses a nucleophilic nitrogen atom within the ring and an exocyclic sulfur atom that can also participate in reactions. The specific tautomer present under given conditions dictates the site of electrophilic attack.
| Tautomeric Form | Key Reactive Site | Potential Reactions |
| Thiol | Exocyclic Sulfur (S-H) | S-alkylation, S-acylation, Oxidation |
| Thione | Endocyclic Nitrogen (N-H) | N-alkylation, N-acylation |
| Thione | Exocyclic Sulfur (C=S) | Coordination to soft metals |
This table illustrates the primary reactive sites for the two tautomers of the 2-mercaptothiazole moiety.
Electrophilic and Nucleophilic Substitution Reactions of the Thiazole (B1198619) Nucleus
The thiazole ring is an electron-rich heterocyclic system, but its reactivity towards electrophilic substitution is influenced by the deactivating nature of the sulfur atom and the attached functional groups. Electrophilic attack would likely occur at the C5 position, which is the most electron-rich carbon atom in the ring.
Nucleophilic substitution reactions are more common for thiazoles, particularly when a good leaving group is present. The thiol groups in 4-(mercaptomethyl)thiazole-2-thiol are excellent nucleophiles and can participate in SN2 reactions. For instance, they can react with alkyl halides to form the corresponding thioethers. masterorganicchemistry.com The synthesis of 2-thioether-benzothiazoles through nucleophilic substitution of a bromo-substituted thiazole with a thiol demonstrates this type of reactivity. nih.gov
The mercaptomethyl group at C4 can also undergo nucleophilic substitution, where the thiol acts as the nucleophile to displace a leaving group on an electrophilic substrate.
Mechanistic Insights into Redox Processes Involving the Thiol Group
The two thiol groups of this compound are readily susceptible to redox reactions. Thiols can be oxidized under various conditions to form different products. researchgate.net
Mild oxidizing agents, such as iodine or air, typically convert thiols to disulfides. In the case of this compound, this could lead to the formation of intramolecular disulfide bridges or intermolecular polymers linked by disulfide bonds. This process is a redox reaction where the thiol is oxidized. libretexts.org
Stronger oxidizing agents, like hydrogen peroxide or potassium peroxymonosulfate, can further oxidize the thiol groups to sulfonic acids (R-SO₃H). nih.govwikipedia.org The oxidation can proceed stepwise through sulfenic (R-SOH) and sulfinic (R-SO₂H) acid intermediates. The specific oxidation product depends on the strength of the oxidizing agent and the reaction conditions.
The general mechanism for thiol oxidation often involves the formation of a thiolate anion, which is a more potent nucleophile, followed by attack on the oxidizing agent.
| Oxidizing Agent | Typical Product |
| Mild (e.g., I₂, air) | Disulfide (R-S-S-R) |
| Strong (e.g., H₂O₂, Oxone) | Sulfonic Acid (R-SO₃H) |
This table summarizes the common oxidation products of thiols with different types of oxidizing agents.
Coordination Chemistry of this compound as a Ligand
The presence of multiple heteroatoms (two sulfur atoms and one nitrogen atom) makes this compound an excellent candidate as a ligand in coordination chemistry. It can act as a multidentate ligand, binding to metal ions through its soft sulfur donor atoms and the borderline nitrogen donor atom.
Studies on related 2-mercaptobenzothiazole (B37678) compounds show that they coordinate to metal ions through both the exocyclic sulfur atom and the thiazole nitrogen atom, forming stable chelate rings. researchgate.net Similarly, derivatives of 1,3,4-thiadiazole (B1197879) are employed as ligands for metal complexes. mdpi.com
Structure Activity Relationship Sar Studies of 4 Mercaptomethyl Thiazole 2 Thiol Derivatives in Defined Biological Systems
Enzyme Modulation and Inhibition Mechanisms
Thiazole (B1198619) derivatives have demonstrated the ability to inhibit various enzymes, a characteristic attributed to the structural features of the thiazole nucleus and its substituents. nih.govnih.govacademie-sciences.fr
Investigations into Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.gov Derivatives of mercapto-triazoles and related heterocyclic systems have shown promise as tyrosinase inhibitors, often through the mechanism of chelating the copper ions within the enzyme's active site. nih.govnih.gov
A study on mercapto-phenyl-1,2,4-triazole-bearing thio-quinoline derivatives identified compounds with significant anti-tyrosinase activity. nih.gov The structure-activity relationship analysis revealed that the position of substituents on the phenyl ring was crucial for inhibitory efficacy. For instance, a 4-chloro substitution on the phenyl ring (compound 12d) resulted in an IC₅₀ value of 28.30 µM. nih.gov The most potent compound in this series (12j) had an IC₅₀ of 10.49 ± 1.02 µM. nih.gov Molecular docking studies supported these findings, showing that the most active compounds formed stable hydrogen bonds with key histidine residues (His85, His259, and His296) in the tyrosinase active site. nih.gov
Similarly, research on 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives, which share a mercaptomethyl-heterocycle scaffold, found that seven out of ten synthesized compounds had stronger mushroom tyrosinase inhibition than the standard, kojic acid. nih.gov The inhibitory potency was influenced by substituents on the benzo[d]imidazole ring; electron-withdrawing groups like 5-Cl (IC₅₀ of 15.36 µM) and 5-F (IC₅₀ of 16.29 µM) slightly reduced activity compared to the unsubstituted parent compound, though they remained more potent than kojic acid. nih.gov
Mechanistic Studies of Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Its overactivity can lead to hyperuricemia. Thiazole derivatives have been developed as XO inhibitors. nih.gov
In one study, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were synthesized as analogues of the known XO inhibitor febuxostat. nih.gov The design incorporated a methylene (B1212753) amine spacer to facilitate hydrogen bonding within the enzyme's active site. Several of these compounds demonstrated potent XO inhibitory activity, with IC₅₀ values for compounds 5j, 5k, and 5l being 3.6 µM, 8.1 µM, and 9.9 µM, respectively. nih.gov Molecular docking studies confirmed their binding affinity within the active site of the enzyme. nih.gov
Exploration of Other Relevant Enzymatic Targets
The therapeutic potential of thiazole derivatives extends to other enzymatic targets.
Renin and Cathepsin D: A series of renin inhibitors featuring a 2-amino-4-thiazolyl moiety at the P2 position were found to be potent inhibitors of monkey renin in vitro. nih.gov These compounds showed selectivity, as they only weakly inhibited the related aspartic proteinase, cathepsin D. nih.gov
Cholinesterases: Certain 1,3-thiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. academie-sciences.fr One study found that hydroxynaphthalenyl thiazole derivatives effectively inhibited AChE (IC₅₀ 1.78 ± 0.11 μM) and BChE (IC₅₀ 11.9 ± 0.43 μM). academie-sciences.fr Another series of 1,2,4-oxadiazole-thioethers also showed potent inhibition of both AChE and BChE. researchgate.net
Urease: Some 2-(thiazol-4-yl)-5-thio-1,3,4-oxadiazoles have been investigated as urease inhibitors, which could offer an alternative treatment for infections by Helicobacter pylori. nih.gov The most active compound from this series showed an IC₅₀ value of 2.17 ± 0.41 µM, significantly more potent than the thiourea (B124793) reference standard. nih.gov
Antimicrobial Activity and Biofilm Inhibition Mechanisms
Thiazole-containing compounds have demonstrated significant antimicrobial properties, including activity against drug-resistant bacteria and the ability to disrupt biofilms. nih.govnih.govsapub.org
Antibacterial Efficacy and Mechanism of Action (e.g., against S. aureus, B. thuringiensis, P. aeruginosa)
Thiazole derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria. sapub.orgnih.gov A notable area of research is their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov
One study synthesized a lead thiazole compound (1) and a more potent derivative (2) and tested them against MRSA and vancomycin-resistant S. aureus (VRSA). nih.gov Compound 2 acted synergistically with vancomycin (B549263) against MRSA and was able to re-sensitize VRSA to vancomycin, reducing its minimum inhibitory concentration (MIC) by up to 512-fold in certain strains. nih.gov Time-kill experiments showed that at high concentrations (8 x MIC), compound 2 could eliminate MRSA within 10 hours, demonstrating rapid bactericidal activity. nih.gov
Biofilm inhibition is another critical activity of these compounds. Biofilms are communities of microorganisms encased in a self-produced matrix, making them highly resistant to conventional antibiotics. nih.gov Both thiazole compounds 1 and 2 were superior to vancomycin in reducing Staphylococcus epidermidis biofilm mass. nih.gov A separate study on new thiazole nortopsentin analogues found several derivatives that were potent inhibitors of staphylococcal biofilm formation, with the most active compounds showing IC₅₀ values against S. aureus ATCC 25923 ranging from 0.4 to 2.0 µM. nih.gov These compounds interfered with the initial stages of biofilm formation without affecting the growth of planktonic bacteria, indicating an anti-virulence mechanism. nih.gov Thiazolidinone derivatives have also shown strong bactericidal activity against cells in mature S. aureus biofilms. nih.gov
Antifungal and Antiparasitic Activity Assessments
The antimicrobial spectrum of thiazole derivatives also includes antifungal activity. sapub.orgresearchgate.net Various synthesized series have been tested against pathogenic fungi like Candida albicans and Aspergillus species. nih.govnih.gov
In one study, a series of thiazole derivatives incorporating a pyrazoline ring showed moderate to potent antimicrobial activity, which included antifungal effects. sapub.org Another investigation into 1,2,4-triazole (B32235) derivatives found that several compounds exhibited strong antifungal effects against Microsporum gypseum, a fungus responsible for skin infections. nih.gov Six of the synthesized compounds in this study were more effective against M. gypseum than the standard drug ketoconazole. nih.gov However, none of the tested compounds in that particular series were active against C. albicans or Aspergillus niger. nih.gov Other research has reported that certain thiazole derivatives possess moderate antifungal activity against C. albicans. ijper.org
Information regarding the antiparasitic activity of 4-(mercaptomethyl)thiazole-2-thiol derivatives is less prevalent in the reviewed literature. However, some thiazole derivatives have been evaluated for antiplasmodial activity against malaria parasites. ijper.org
Studies on Antibiofilm Formation Inhibition
Thiazole derivatives are recognized for their ability to interfere with biofilm formation, a critical virulence factor for many pathogenic bacteria. Research into the structure-activity relationships (SAR) of these compounds helps to identify the key molecular features responsible for their antibiofilm activity.
A series of new thiourea derivatives incorporating a 1,3-thiazole scaffold were synthesized and evaluated for their biological activities. nih.gov Among these, compounds featuring a halogen atom, particularly at the 3rd position of a phenyl group, demonstrated significant inhibitory action against Gram-positive cocci. nih.gov Specifically, certain derivatives were effective at inhibiting biofilm formation by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov This suggests that the presence and position of a halogen on an associated aromatic ring are important for the antibiofilm properties of these thiazole derivatives. nih.gov
Further studies on other thiazole compounds have reinforced their potential in combating biofilms. nih.gov For instance, a lead thiazole compound and one of its potent derivatives were shown to be superior to vancomycin in significantly reducing S. epidermidis biofilm mass. nih.gov This highlights the therapeutic promise of the thiazole scaffold in developing agents that can disrupt staphylococcal biofilms. nih.gov Research on 2-iminothiazolidin-4-ones, which contain a thiazole-related ring, has also identified derivatives with good biofilm-inhibiting potential against Pseudomonas aeruginosa, with some compounds reducing biofilm formation by over 60%. nih.govresearchgate.net The analysis of various thiazolidin-4-one derivatives indicates that specific substitutions, such as a 4-(5-ylidenemethylfuran-2-yl)benzoic acid fragment and a directly connected phenyl moiety on the thiazolidine (B150603) ring, are decisive factors for enhancing antibiofilm activity. nih.gov
Interactive Table: Antibiofilm Activity of Thiazole Derivatives
| Compound Type | Target Organism | Key Structural Feature for Activity | Reference |
|---|---|---|---|
| Thiourea derivatives of 1,3-thiazole | Staphylococcus epidermidis | Halogen atom at the 3rd position of the phenyl group | nih.gov |
| Thiazole derivative 2 | Staphylococcus epidermidis | Thiazole core | nih.gov |
| 2-iminothiazolidin-4-one-thiazole hybrids | Pseudomonas aeruginosa | Specific hybrid structure | nih.govresearchgate.net |
Antioxidant Activity via Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)
Derivatives of this compound are of interest for their potential antioxidant properties, which are often evaluated through their ability to scavenge stable free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) tests. The thiazole ring itself is a key structural element in many compounds with demonstrated antioxidant effects. nih.gov
In a study of novel 4-thiomethyl-functionalised 1,3-thiazoles, the synthesized compounds displayed a high level of DPPH radical absorption, ranging from 70-98%. researchgate.net This indicates a strong potential for these derivatives to act as radical scavengers. The research suggested that the Hantzsch reaction used in their synthesis provides an effective pathway to creating these active molecules. researchgate.net
Similarly, research on other thiol-containing heterocyclic compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), has provided insights into the mechanisms of their antioxidant activity. nih.gov In both DPPH and ABTS assays, AT demonstrated significant radical scavenging efficacy, attributed to the presence of electron-repelling -NH2 and -SH groups. nih.gov Another study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives also found that most of the tested compounds showed antiradical activity against DPPH. zsmu.edu.ua The parent compound, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, was the most active, with an effect close to that of ascorbic acid at the same concentration. zsmu.edu.ua The introduction of a 2-hydroxybenzylidene radical maintained a high antiradical effect. zsmu.edu.ua
The structural features of these molecules play a crucial role in their antioxidant capacity. For a series of novel thiazolyl-polyphenolic compounds, in silico calculations and experimental assays (including DPPH and ABTS) confirmed their antioxidant potential. nih.gov The study found that substitutions at the 2-position of the thiazole ring did not significantly alter the antioxidant activity conferred by a catechol moiety at the 4-position. nih.gov This suggests that the core polyphenolic structure is the primary driver of the observed free radical scavenging.
Interactive Table: Antioxidant Activity of Thiazole and Triazole-thiol Derivatives
| Compound | Assay | Finding | IC50 Value | Reference |
|---|---|---|---|---|
| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH | High radical absorption | Not specified | researchgate.net |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | Heightened efficacy compared to AP | 1.3 × 10⁻³ M | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | Superior neutralizing ability compared to AP | 4.7 × 10⁻⁵ M | nih.gov |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | Antiradical effect of 88.89% at 1 × 10⁻³ M | Not specified | zsmu.edu.ua |
| Thiazolyl-polyphenolic compounds 7j and 7k | DPPH, ABTS | Significantly enhanced antioxidant activity | Not specified | nih.gov |
Nematicidal Activity against Plant Pathogens (e.g., Meloidogyne incognita)
Derivatives of this compound have been investigated for their potential as nematicidal agents, particularly against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. informahealthcare.com The structure-activity relationship (SAR) is key to optimizing these compounds for potency against such plant pathogens. nih.gov
A series of novel 1,2,3-benzotriazin-4-one derivatives containing a 4,5-dihydrothiazole-2-thiol moiety were synthesized and tested for their nematicidal activity against M. incognita. informahealthcare.com Several of these compounds exhibited good control efficacy in vivo. informahealthcare.com Notably, the compound 7-chloro-3-(3-((4,5-dihydrothiazol-2-yl)thio)propyl)benzo[d] researchgate.netresearchgate.netdocumentsdelivered.comtriazin-4(3H)-one showed excellent nematicidal activity, with an inhibition rate of 68.3% at a concentration of 1.0 mg L⁻¹. informahealthcare.comresearchgate.net This suggests that the presence of a chloro group on the benzotriazinone ring contributes significantly to the nematicidal effect.
Quantitative structure-activity relationship (QSAR) studies on other sulfur-containing heterocyclic compounds, such as 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles, have also been conducted to understand the factors influencing their activity against M. incognita. researchgate.net These studies revealed that the nematicidal activity is dependent on the electronic and steric properties of substituents on the benzene (B151609) ring. researchgate.net Specifically, the electronic effect of an ortho substituent, the bulkiness of a para substituent, and the width of a meta substituent were found to be favorable for nematicidal activity. researchgate.net
Research into other classes of compounds has also shed light on the structural requirements for activity against M. incognita. For example, studies on phenolic derivatives showed that a nitro group at the para position of the phenolic ring was very important for high nematicidal activity. documentsdelivered.com The investigation of aliphatic compounds has indicated that chain length is a critical factor, with compounds having C8-C11 chains often showing the highest activity. nih.gov While not directly derivatives of this compound, these findings provide a broader context for the types of structural modifications that can enhance nematicidal properties.
**Interactive Table: Nematicidal Activity of Thiazole-related Derivatives against *Meloidogyne incognita***
| Compound | Concentration | Inhibition Rate | Key Structural Feature | Reference |
|---|---|---|---|---|
| 7-chloro-3-(3-((4,5-dihydrothiazol-2-yl)thio)propyl)benzo[d] researchgate.netresearchgate.netdocumentsdelivered.comtriazin-4(3H)-one | 1.0 mg L⁻¹ | 68.3% | 7-chloro substitution | informahealthcare.comresearchgate.net |
| 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles | Not specified | Not specified | Electronic effect of ortho substituent, bulkiness of para substituent, width of meta substituent | researchgate.net |
In Vitro Cellular Activity Studies on Specific Cell Lines (e.g., antiproliferative effects on HepG2 and HCT-116 cancer cells)
The thiazole moiety is a key pharmacophore in the design of novel anticancer agents, and derivatives of this compound have been evaluated for their antiproliferative effects on various cancer cell lines, including the human hepatocellular carcinoma (HepG2) and human colon carcinoma (HCT-116) cell lines. researchgate.netresearchgate.net
A novel series of thiazole derivatives was synthesized and tested for antiproliferative activity against HCT-116 and HepG2 cells. researchgate.net The antitumor activity in this class of compounds appeared to be influenced by the substituents on the phenyl or thiadiazole ring. researchgate.net In another study, two newly synthesized thiazole derivatives, CP1 and CP2, were evaluated for their cytotoxic effects. ekb.eg CP1 showed significant activity with IC50 values of 11 µg/mL on HepG2 cells and 4.7 µg/mL on HCT-116 cells. ekb.eg CP2 was less potent, with IC50 values of 18 µg/mL and 9.5 µg/mL on the respective cell lines. ekb.eg
Further research into thiazole-2-acetamide derivatives identified compounds with significant antiproliferative efficacy against a panel of human cancer cell lines, including HCT-116. nih.gov One derivative, compound 10o, exhibited equal efficacy to the standard drug doxorubicin (B1662922) against the HCT-116 cell line. nih.gov This highlights the potential of the thiazole-acetamide scaffold in developing potent anticancer agents. The anticancer potential of thiazole derivatives is often attributed to their ability to inhibit key cellular targets like kinases and proteins involved in apoptosis. researchgate.net
The broader family of thiadiazole derivatives has also shown promise. Analogs of combretastatin (B1194345) A-4, where the olefin group was replaced with a 1,2,3-thiadiazole, exhibited considerable cytotoxicity against the HCT-116 cell line, with IC50 values in the nanomolar range. nih.gov The position of substituents on the thiadiazole ring was found to be crucial for activity. nih.gov
Interactive Table: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 Value | Key Structural Feature | Reference |
|---|---|---|---|---|
| Pyridine derivatives with thiadiazole/thiazole | HCT-116, HepG2 | 2.03-37.56 µM | Substituents on phenyl or thiadiazole ring | researchgate.net |
| Thiazole derivative CP1 | HCT-116 | 4.7 µg/mL | Not specified | ekb.eg |
| Thiazole derivative CP1 | HepG2 | 11 µg/mL | Not specified | ekb.eg |
| Thiazole derivative CP2 | HCT-116 | 9.5 µg/mL | Not specified | ekb.eg |
| Thiazole derivative CP2 | HepG2 | 18 µg/mL | Not specified | ekb.eg |
| Thiazole-2-acetamide derivative 10o | HCT-116 | Equivalent to doxorubicin | OCH₃ and CH₃ substitutions | nih.gov |
| 1,2,3-Thiadiazole analogs of combretastatin A-4 | HCT-116 | 13.4 to 86.6 nM | 3,4,5-trimethoxyphenyl at 4th position | nih.gov |
Computational and Theoretical Chemistry Approaches Applied to 4 Mercaptomethyl Thiazole 2 Thiol
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
For the broader family of thiazole (B1198619) derivatives, molecular docking studies are abundant. These studies have investigated their potential as inhibitors for various targets, including those involved in cancer, infectious diseases, and inflammation. For instance, various thiazole derivatives have been docked into the active sites of proteins like tubulin, various kinases, and microbial enzymes to predict their binding affinities and interaction modes. These studies often highlight the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
However, a specific molecular docking study focusing on 4-(Mercaptomethyl)thiazole-2-thiol and its interaction with any particular biological target could not be identified in the available literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and various spectroscopic properties of molecules. These methods can provide insights into molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.
Numerous studies have utilized quantum chemical calculations to analyze the properties of different thiazole derivatives. These calculations have been instrumental in understanding their stability, aromaticity, and reactivity. For example, DFT calculations have been used to correlate the electronic properties of thiazole compounds with their observed biological activities.
Despite the widespread use of these methods for the thiazole class of compounds, no specific publications detailing quantum chemical calculations for this compound were found.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for a particular biological effect.
The development of QSAR models for various series of thiazole derivatives has been a common approach in drug design. These studies have successfully identified key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the biological activities of thiazoles, such as their antimicrobial or anticancer effects.
A search of the scientific literature did not yield any QSAR studies specifically developed for or including this compound.
Conformational Analysis and Tautomeric Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomers are isomers of a compound that readily interconvert, often through the migration of a proton. For molecules like this compound, which contains both thiol and potential thione forms, understanding the conformational preferences and the relative stability of different tautomers is crucial for predicting its chemical behavior and biological interactions.
Studies on related mercaptothiazole and mercaptothiadiazole systems have shown that the thione tautomer is often the more stable form, particularly in the solid state and in polar solvents. Computational methods are frequently used to calculate the relative energies of different tautomers and conformers to determine the most stable structures.
While the principles of conformational analysis and tautomerism are applicable to this compound, no specific experimental or computational studies focusing on the conformational landscape or tautomeric equilibrium of this particular compound could be located.
Role of 4 Mercaptomethyl Thiazole 2 Thiol Scaffold in Natural Products and Chemical Transformations
Occurrence and Significance of Thiazole-2-thiol Motifs in Natural Product Biosynthesis
The thiazole (B1198619) ring is a common feature in a variety of natural products, particularly in a class known as thiazole/oxazole-modified microcins (TOMMs). nih.gov These are ribosomally produced peptides that undergo significant post-translational modifications. nih.gov The biosynthesis of the thiazole ring within these natural products typically originates from a cysteine residue. nih.gov Through a sequence of enzyme-catalyzed reactions, the cysteine side chain undergoes cyclodehydration to form a thiazoline (B8809763) ring, which is subsequently oxidized by a flavin mononucleotide (FMN)-dependent dehydrogenase to yield the aromatic thiazole ring. nih.gov
This biosynthetic pathway is responsible for the formation of the thiazole core in numerous bioactive molecules that exhibit a wide range of functional versatility. nih.gov Natural products containing the thiazole moiety are found in essential molecules like vitamin B1 (thiamine) and are known to possess antimicrobial, anti-cancer, and anti-inflammatory properties. tandfonline.comnih.gov While the direct natural occurrence of 4-(mercaptomethyl)thiazole-2-thiol itself is not prominently documented, the thiazole-2-thiol motif is a key structural element. The sulfur atom at the 2-position is crucial for the biological activity of many of these compounds, often by interacting with biological targets. tandfonline.com
This compound as a Key Intermediate or Building Block in Complex Chemical Syntheses
The structure of this compound, featuring two distinct thiol groups, makes it a valuable and versatile building block in organic synthesis. Chemists utilize this compound to introduce the thiazole core into larger, more complex molecules, including synthetic analogues of natural products.
The differential reactivity of the thiol at the 2-position and the mercaptomethyl group at the 4-position allows for selective chemical modifications. This enables a stepwise and controlled construction of intricate molecular architectures. For instance, one thiol can be protected while the other undergoes a reaction, and vice versa. This strategic approach is essential in the total synthesis of complex target molecules where precise control over chemical transformations is required. The thiazole nucleus itself can also be a platform for further functionalization. tandfonline.com The synthesis of novel fused-thiazole derivatives from various starting materials highlights the adaptability of the thiazole ring in creating libraries of bioactive compounds. nih.gov
Applications in Asymmetric Catalysis and Chiral Ligand Design
The field of asymmetric catalysis, which aims to produce a specific stereoisomer of a chiral product, heavily relies on the design of effective chiral ligands. The this compound scaffold serves as a valuable starting point for creating such ligands. The two sulfur atoms provide strong coordination sites for transition metals, which are often at the heart of catalytic cycles. nih.gov
By introducing a chiral element to the molecule, for example, by reacting the mercaptomethyl group with a chiral molecule, a chiral ligand can be synthesized. When this ligand coordinates to a metal center, it creates a chiral environment that can influence the stereochemical outcome of a reaction, leading to high enantioselectivity. researchgate.net Chiral thioureas, a related class of sulfur-containing compounds, have demonstrated significant success as organocatalysts, highlighting the potential of sulfur-based hydrogen bond donors in activating substrates and controlling stereochemistry. nih.govjst.go.jp The development of chiral ligands based on heterocyclic scaffolds like thiazole is an active area of research for creating catalysts for important transformations such as asymmetric oxidation and annulation reactions. researchgate.netrsc.org The ability to fine-tune the electronic and steric properties of ligands derived from this compound makes it an attractive scaffold for developing novel and efficient asymmetric catalysts.
Future Directions and Emerging Research Avenues for 4 Mercaptomethyl Thiazole 2 Thiol Chemistry
Development of Novel and Efficient Synthetic Methodologies
Furthermore, the exploration of flow chemistry presents a promising avenue for the continuous and scalable production of 4-(mercaptomethyl)thiazole-2-thiol and its derivatives. This technology allows for precise control over reaction parameters, leading to enhanced safety and product consistency. The development of novel catalytic systems, including biocatalysts and nano-catalysts, could also revolutionize the synthesis by enabling milder reaction conditions and higher selectivity, minimizing the need for protecting groups and reducing the generation of byproducts.
Identification and Characterization of Undiscovered Biological Targets and Mechanisms
The presence of two thiol groups in this compound suggests its potential to interact with a variety of biological targets, particularly metalloenzymes. Drawing parallels from structurally related compounds, such as 2-mercaptomethyl-thiazolidines which are known inhibitors of metallo-β-lactamases, it is conceivable that this compound could exhibit similar inhibitory activities. Metallo-β-lactamases are a significant contributor to antibiotic resistance, making the discovery of new inhibitors a critical area of research.
Future investigations should therefore focus on screening this compound and its derivatives against a panel of clinically relevant metallo-β-lactamases. Beyond this, its potential as an inhibitor of other zinc-containing enzymes, such as matrix metalloproteinases (MMPs) involved in cancer progression, or as a modulator of redox-sensitive signaling pathways, warrants exploration. Unraveling the specific molecular interactions and mechanisms of action will be crucial for understanding its full therapeutic potential.
Integration with Advanced Analytical and High-Throughput Screening Platforms
To accelerate the discovery of biologically active derivatives of this compound, the integration of advanced analytical techniques and high-throughput screening (HTS) platforms will be indispensable. HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the swift identification of promising lead compounds.
A variety of analytical methods are available for the characterization and quantification of thiol-containing compounds. Spectroscopic and chromatographic techniques can be employed for routine analysis, while more sophisticated methods like mass spectrometry can provide detailed structural information. For biological screening, the development of robust and sensitive assays, such as fluorescence-based or enzyme-linked immunosorbent assays (ELISAs), will be essential for high-throughput applications. The data generated from these platforms will be instrumental in building structure-activity relationships (SAR) and guiding the rational design of more potent and selective derivatives.
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound and its analogs, future research should prioritize the use of environmentally benign solvents, such as water or bio-based solvents, and the development of catalyst-free or recyclable catalytic systems.
Microwave-assisted and ultrasound-assisted synthesis are two green chemistry techniques that have shown promise in accelerating reaction times and improving yields in the synthesis of thiazole (B1198619) derivatives. These methods often lead to cleaner reactions with reduced energy consumption. Furthermore, a focus on atom economy, which aims to maximize the incorporation of starting materials into the final product, will be a key consideration in the development of sustainable synthetic protocols.
Rational Design of Next-Generation this compound Derivatives for Specific Applications
The true potential of this compound lies in its capacity to serve as a versatile scaffold for the rational design of next-generation derivatives with tailored properties for specific applications. By systematically modifying the core structure, it is possible to optimize its pharmacokinetic and pharmacodynamic profiles.
For instance, in the context of developing metallo-β-lactamase inhibitors, computational modeling and molecular docking studies can be employed to predict the binding interactions of different derivatives with the enzyme's active site. This in silico approach can guide the synthesis of analogs with enhanced potency and selectivity. The general principles of rational drug design, which consider factors like hydrophobic interactions and hydrogen bonding, will be crucial in this endeavor. The exploration of bioisosteric replacements for the thiol groups could also lead to derivatives with improved stability and bioavailability.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(Mercaptomethyl)thiazole-2-thiol, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often involves nucleophilic substitution or coupling reactions. For example, describes a "one-pot" method where 4-(pyridin-4-yl)thiazole-2-thiol is introduced via substitution reactions under mild conditions. Key steps include:
- Catalytic systems : PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst, which enhances reaction efficiency in heterocyclic coupling reactions .
- Purification : Post-reaction cooling, ice-water quenching, and recrystallization in aqueous acetic acid improve purity .
- Optimization : Adjusting molar ratios of reactants (e.g., 1:1 stoichiometry) and maintaining temperatures between 70–80°C can maximize yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Structural validation relies on spectroscopic and chromatographic methods:
- IR spectroscopy : Identify thiol (-SH) stretches (~2500–2600 cm⁻¹) and thiazole ring vibrations (C=N at ~1600–1650 cm⁻¹) .
- NMR spectroscopy : ¹H NMR chemical shifts for thiazole protons (δ 7.5–8.5 ppm) and methylene (-CH₂-) groups (δ 3.5–4.5 ppm) confirm substitution patterns .
- TLC/HPLC : Monitor reaction progress and purity (e.g., uses TLC with PEG-400 media) .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?
Contradictory biological data may arise from impurities, assay variability, or structural analogs. To resolve this:
- Purity validation : Use reference standards (e.g., recommends CoA with ¹H-NMR, HPLC, and MSDS data) to exclude impurity interference .
- Dose-response studies : Reproduce assays (e.g., antimicrobial testing in ) with standardized protocols and multiple cell lines .
- SAR analysis : Compare substituent effects (e.g., nitro vs. methoxy groups in ) to isolate pharmacophores .
Q. What computational strategies are effective for predicting the reactivity and electronic properties of thiazole-thiol derivatives?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. uses docking studies to analyze binding modes with biological targets (e.g., enzymes) .
- Molecular dynamics (MD) : Simulate interactions in solvent environments to assess stability and solubility .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental bioactivity data .
Q. How can researchers design derivatives of this compound for targeted therapeutic applications?
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to enhance electrophilicity for covalent inhibitor design .
- Hybrid scaffolds : Combine thiazole-thiol moieties with triazole or benzimidazole units () to exploit synergistic effects .
- Prodrug strategies : Modify thiol groups to disulfides (e.g., ’s triazole-thiol derivatives) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
